molecular formula C3H7BO2 B032976 Prop-1-en-2-ylboronic Acid CAS No. 14559-87-6

Prop-1-en-2-ylboronic Acid

Cat. No. B032976
CAS RN: 14559-87-6
M. Wt: 85.9 g/mol
InChI Key: WCONKKYQBKPMNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of prop-1-en-2-ylboronic acid derivatives and related compounds often involves catalytic reactions and strategic functional group manipulations. For instance, the general synthesis of 2-alkyn-1-ylboronates, which are closely related to prop-1-en-2-ylboronic acid, can be achieved in excellent isomeric purity via in situ homologation of alkyn-1-ylboronates with LiCH2I, showcasing the methodology's efficiency in constructing boronic acid derivatives with precise control over the molecular architecture (Soundararajan, Li, & Brown, 1994).

Molecular Structure Analysis

The molecular structure of prop-1-en-2-ylboronic acid derivatives is often characterized using crystallography and spectroscopy, providing insights into their geometric and electronic properties. For example, the synthesis, structural, and UV studies of certain uracil derivatives offer a comparative perspective on the molecular arrangement and interaction potential of closely related compounds, illuminating the structural diversity achievable within this class of substances (Yao, Yi, Zhou, & Xiong, 2013).

Chemical Reactions and Properties

Prop-1-en-2-ylboronic acid and its derivatives participate in a wide range of chemical reactions, underpinning their utility in organic synthesis. For instance, the Lewis acid-promoted hetero [2 + 2] cycloaddition reactions of aldehydes with 10-propynyl-9(10H)-acridone illustrate the compound's reactivity towards forming structurally complex and functionally diverse products, highlighting its potential in synthesizing novel organic compounds (Hsung, Zificsak, Wei, Douglas, Xiong, & Mulder, 1999).

Scientific Research Applications

  • Anesthetic Protein Target Molecular Recognition : The propofol 1-hydroxyl, a derivative of Prop-1-en-2-ylboronic Acid, contributes to molecular recognition within protein targets leading to hypnosis, but not necessarily within those leading to side effects (Woll et al., 2015).

  • Synthesis in Pharmaceuticals : A Lewis acid-catalyzed synthesis of 2-(quinolin-2-yl)prop-2-en-1-ones using derivatives of Prop-1-en-2-ylboronic Acid has potential applications in pharmaceuticals and nutraceuticals (Han et al., 2017).

  • Li-ion Battery Performance : A fluorinated electrolyte with a prop-1-ene-1,3-sultone additive shows promising cycling and storage performance in lithium-ion cells, suggesting applications in higher voltage battery cells (Xia et al., 2016).

  • Stimulation of Gut Hormones : Propionate, related to Prop-1-en-2-ylboronic Acid, stimulates GLP-1 and PYY secretion in rodents, indicating potential applications in regulating gut hormones (Psichas et al., 2014).

  • Liquid Crystal Photoalignment : Compounds derived from 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid, including derivatives of Prop-1-en-2-ylboronic Acid, are used for photoalignment of nematic liquid crystals (Hegde et al., 2013).

  • Corrosion Inhibition : Biphenyl-based compounds, particularly BOH, show high efficiency in inhibiting mild steel corrosion in hydrochloric acid, suggesting their use in corrosion prevention (Baskar et al., 2012).

  • Recovery of Propionic Acid from Fermentation Broth : Reactive extraction using Aliquat 336 in various diluents effectively recovers propionic acid from fermentation broth, a method relevant to downstream processing in biotechnology (Keshav et al., 2009).

  • Photophysical Behavior of Probes : The photophysical behavior of probes like Acrylodan, ANS, and prodan in aqueous mixtures of various alcohols is influenced by solvent properties, highlighting the role of Prop-1-en-2-ylboronic Acid derivatives in chemical analysis (Moreno Cerezo et al., 2001).

Safety And Hazards

The safety information for Prop-1-en-2-ylboronic Acid indicates that it is classified as a danger under the GHS classification . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

prop-1-en-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BO2/c1-3(2)4(5)6/h5-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCONKKYQBKPMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(=C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445901
Record name Prop-1-en-2-ylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prop-1-en-2-ylboronic Acid

CAS RN

14559-87-6
Record name Prop-1-en-2-ylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (prop-1-en-2-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CA Engles - 2011 - cedar.wwu.edu
The heliannuols are a family of allelochemicals that have been isolated from the common sunflower (Helianthus annuus). The 8-membered cyclic ether moiety found in many of the …
Number of citations: 3 cedar.wwu.edu
A Yusuf, J Zhao, B Wang, P Aibibula… - Royal Society …, 2018 - royalsocietypublishing.org
… After screening several Suzuki cross-coupling conditions, it was found that using isopropenylboronic acid pinacol ester, instead of unstable prop-1-en-2-ylboronic acid, gave …
Number of citations: 13 royalsocietypublishing.org
B El-yaqub, SO Okeniyi, HA Otaru, OO Okeniyi… - scienceviewjournal.org
The effect of the ethanolic extract of Balanitesaegyptiacaon the corrosion of Aluminium in alkaline medium was studied by weight measurement, thermometric method, IR studies and …
Number of citations: 0 www.scienceviewjournal.org
K Umei, Y Nishigaya, K Tatani, Y Kohno… - Bioorganic & Medicinal …, 2017 - Elsevier
Herein we described the design, synthesis and evaluation of a novel series of benzo[d]thiazole derivatives toward an orally active EP 1 antagonist. Lead generation studies provided …
Number of citations: 2 www.sciencedirect.com
AJ Vendola - 2022 - search.proquest.com
This dissertation describes three methods towards the stereoselective synthesis of organoboronates, and their application towards pharmacological targets of interest. The first chapter …
Number of citations: 2 search.proquest.com
TW Reidl - 2019 - search.proquest.com
In the Anderson group at UIC, we aim to develop new transformations involving N-vinylnitrone and N, O-divinylhydroxylamine intermediates to access functionalized molecules and …
Number of citations: 3 search.proquest.com
AH Cherney, NT Kadunce, SE Reisman - Chemical Reviews, 2015 - ACS Publications
The stereocontrolled construction of C− C bonds remains one of the foremost challenges in organic synthesis. At the heart of any chemical synthesis of a natural product or designed …
Number of citations: 735 pubs.acs.org
朱周静, 王艳娇, 仝红娟, 徐小娜, 刘斌 - 化学通报, 2023 - hxtb.org
… Suzuki reaction conditions were determined as follows: the dosage of Pd(dppf)Cl 2 was n (Pd(dppf)Cl 2 ) : n (compound 3) = 0.06 : 1; the mole ratio of n (prop-1-en-2-ylboronic acid 4) : …
Number of citations: 2 www.hxtb.org

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